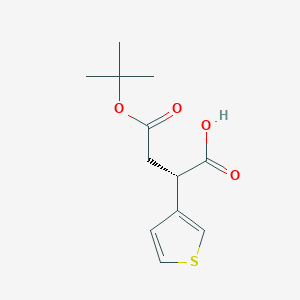
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid is an organic compound that features a thiophene ring, a tert-butoxy group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the tert-butoxy group: This step often involves the use of tert-butyl alcohol and an acid catalyst.
Formation of the butanoic acid moiety: This can be done through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid: The enantiomer of the compound with similar structural properties but different stereochemistry.
4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid: The racemic mixture of the compound.
Uniqueness
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid is unique due to its specific stereochemistry, which can lead to different biological and chemical properties compared to its enantiomer and racemic mixture. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H16O4S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C12H16O4S/c1-12(2,3)16-10(13)6-9(11(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Clave InChI |
XQAZRXKMQMGRKC-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C1=CSC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CSC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


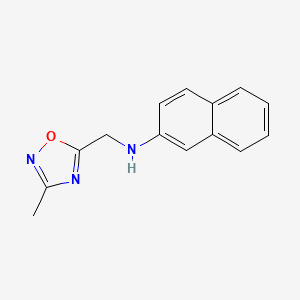
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)

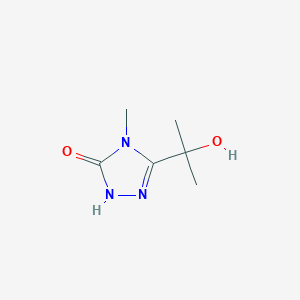
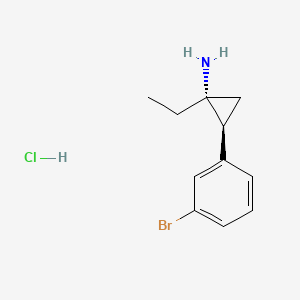
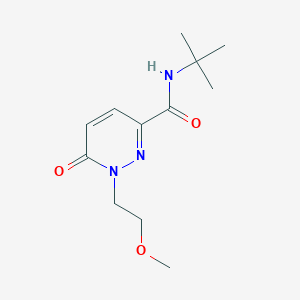
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
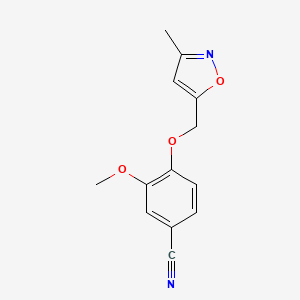
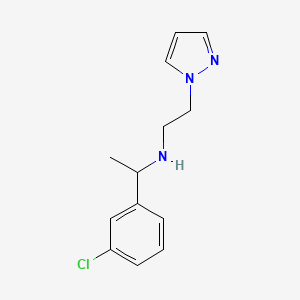
![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)
![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
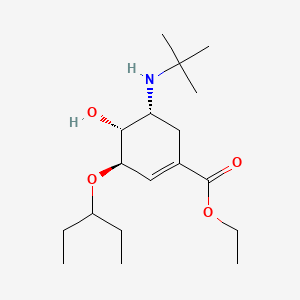
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
